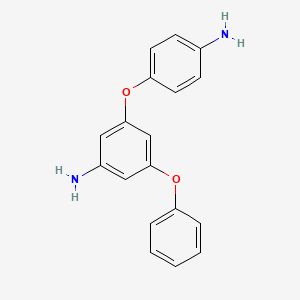
3-(4-Amino-phenoxy)-5-phenoxy-phenylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Amino-phenoxy)-5-phenoxy-phenylamine ist eine aromatische Aminverbindung, die durch das Vorhandensein von zwei Phenoxygruppen und einer Aminogruppe, die an einen Benzolring gebunden sind, gekennzeichnet ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(4-Amino-phenoxy)-5-phenoxy-phenylamine beinhaltet typischerweise die nucleophile Substitutionsreaktion von 4-Nitrophenol mit 3,5-Diaminobenzoylchlorid, gefolgt von der Reduktion der Nitrogruppe zu einer Aminogruppe. Die Reaktionsbedingungen umfassen oft die Verwendung von Lösungsmitteln wie Dimethylformamid (DMF) und Katalysatoren wie Kaliumcarbonat .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung können ähnliche Synthesewege umfassen, jedoch in größerem Maßstab, mit Optimierungen hinsichtlich Ausbeute und Reinheit. Der Einsatz von Durchflussreaktoren und automatisierten Synthesesystemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-(4-Amino-phenoxy)-5-phenoxy-phenylamine unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Aminogruppe kann oxidiert werden, um Nitroso- oder Nitroderivate zu bilden.
Reduktion: Die Nitrogruppe kann zu einer Aminogruppe reduziert werden.
Substitution: Die Phenoxygruppen können an nucleophilen aromatischen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Wasserstoffgas in Gegenwart eines Palladiumkatalysators werden oft verwendet.
Substitution: Reagenzien wie Natriumhydrid und Alkylhalogenide werden üblicherweise eingesetzt.
Hauptprodukte, die gebildet werden
Oxidation: Nitroso- und Nitroderivate.
Reduktion: Aminoderivate.
Substitution: Alkylierte oder arylierte Phenoxyderivate.
Wissenschaftliche Forschungsanwendungen
3-(4-Amino-phenoxy)-5-phenoxy-phenylamine hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer organischer Moleküle und Polymere verwendet.
Medizin: Wird wegen seines potenziellen Einsatzes in der Arzneimittelentwicklung, insbesondere bei der gezielten Ansteuerung bestimmter Enzyme oder Rezeptoren, untersucht.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit reaktiven Sauerstoffspezies (ROS). Die Verbindung kann als fluoreszierende Sonde wirken und mit ROS reagieren, um ein fluoreszierendes Signal zu erzeugen. Diese Reaktion wird durch das Vorhandensein der Phenoxy- und Aminogruppen erleichtert, die jeweils Oxidations- und Reduktionsreaktionen eingehen können .
Wirkmechanismus
The mechanism of action of 3-(4-aminophenoxy)-5-phenoxyaniline in polymer synthesis involves the formation of strong covalent bonds between the amino groups and the anhydride or dianhydride groups of the polymer precursors. This results in the formation of polyimide chains with high thermal stability and mechanical strength. In biological applications, the compound’s mechanism of action may involve interactions with cellular targets, leading to antimicrobial or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-[6-(4′-Hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoesäure (HPF)
- 2-[6-(4′-Amino)phenoxy-3H-xanthen-3-on-9-yl]benzoesäure (APF)
Einzigartigkeit
3-(4-Amino-phenoxy)-5-phenoxy-phenylamine ist aufgrund seiner beiden Phenoxygruppen einzigartig, die seine Reaktivität und Vielseitigkeit in verschiedenen chemischen Reaktionen erhöhen. Dieses strukturelle Merkmal unterscheidet es von anderen ähnlichen Verbindungen und macht es besonders nützlich bei der Synthese komplexer organischer Moleküle und der Entwicklung fortschrittlicher Materialien.
Eigenschaften
Molekularformel |
C18H16N2O2 |
|---|---|
Molekulargewicht |
292.3 g/mol |
IUPAC-Name |
3-(4-aminophenoxy)-5-phenoxyaniline |
InChI |
InChI=1S/C18H16N2O2/c19-13-6-8-16(9-7-13)22-18-11-14(20)10-17(12-18)21-15-4-2-1-3-5-15/h1-12H,19-20H2 |
InChI-Schlüssel |
LPEBHNULBIWCHC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=CC(=CC(=C2)N)OC3=CC=C(C=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















